molecular formula C21H22N4O2 B10984609 N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10984609
M. Wt: 362.4 g/mol
InChI Key: FHONVKGJCNMWPX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by acylation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Biological Activity

N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21H22N4O2
  • Molecular Weight : 362.4 g/mol

The structure features a pyrazole core, which is known for its diverse biological activities, substituted with an acetylamino group, a phenyl group, and an isopropyl group. These substitutions contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound demonstrated an IC50 value indicative of its potency compared to standard chemotherapeutics.

Study Cell Line IC50 (µM) Activity
Bandgar et al. (2010)A5491061–73% inhibition
Zheng et al. (2009)A5490.04 to 11.4Induced apoptosis
Xia et al. (2007)A549Not specifiedGrowth inhibition

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been documented to inhibit interleukin-6 (IL-6), a pro-inflammatory cytokine, with significant efficacy at concentrations as low as 10 µM. Comparative studies revealed that it outperformed standard anti-inflammatory drugs like dexamethasone.

Study Cytokine Inhibition Concentration (µM) Inhibition (%)
Bandgar et al. (2010)IL-61047%
Standard ComparisonIL-60.5 (flavopiridol) / 1 (dexamethasone)72–87% / 85%

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to reduced viability.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines like IL-6 contributes to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : In a study by Zheng et al., derivatives similar to this compound exhibited high growth inhibitory effects on A549 cells, suggesting that structural modifications could enhance anticancer properties.
  • Inflammation Models : Bandgar et al.'s research demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, indicating potential therapeutic applications in inflammatory diseases.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups are critical for enhancing biological activity, guiding future synthesis of more potent derivatives.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)19-13-20(25(24-19)18-10-5-4-6-11-18)21(27)23-17-9-7-8-16(12-17)22-15(3)26/h4-14H,1-3H3,(H,22,26)(H,23,27)

InChI Key

FHONVKGJCNMWPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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